molecular formula C8H14N2OS B3002293 3-Isopentyl-2-thioxoimidazolidin-4-one CAS No. 900006-23-7

3-Isopentyl-2-thioxoimidazolidin-4-one

Cat. No. B3002293
CAS RN: 900006-23-7
M. Wt: 186.27
InChI Key: ZNSRRKHBAGIEIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Isothiocyanate-Based Synthesis : Thiohydantoin derivatives can be prepared by reacting aryl isothiocyanates with appropriate amino acids or hydroxyamino acids. The reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid. The use of aromatic isothiocyanates with donor substituents enhances product yields. Additionally, condensation reactions with other heterocyclic compounds, such as tetrahydroquinoline and tetrahydrobenzopiperazine, yield structurally modified thiohydantoin derivatives .

Molecular Structure Analysis

The molecular formula of 3-Isopentyl-2-thioxoimidazolidin-4-one is C8H14N2OS , with a molecular weight of 186.27 g/mol . Its core structure consists of a 2-thioxoimidazolidin-4-one ring, which imparts unique properties.

Scientific Research Applications

Anticancer Potential

  • Cancer Treatment : Thiohydantoin derivatives, including 3-phenyl-2-thioxoimidazolidin-4-one variants, have demonstrated significant potential in cancer treatment. They have been characterized and studied for their interactions with estrogen receptors, indicating potential for breast cancer treatment. Molecular docking and computational studies have also been utilized to predict binding interactions and pharmacokinetic properties, laying the groundwork for future in vitro and in vivo anticancer evaluations (Vanitha et al., 2021).

Enzyme Inhibition

  • Enzyme Inhibitory Properties : 3-Isopentyl-2-thioxoimidazolidin-4-one derivatives have shown promise as enzyme inhibitors. For instance, studies on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives revealed their potential as α-glucosidase/α-amylase inhibitors. These compounds have displayed significant enzyme inhibitory activity, offering a potential pathway for developing new medicinal treatments (Qamar et al., 2018).

Immunological Applications

  • Inhibition of Cytolytic Protein Perforin : 5-Arylidene-2-thioxoimidazolidin-4-ones, a class closely related to this compound, have been investigated as inhibitors of perforin, a protein essential in the immune response. These compounds have demonstrated the ability to inhibit the lytic activity of perforin, suggesting potential applications in modulating immune responses (Spicer et al., 2013).

Proteasome Inhibition

  • Proteasome and Immunoproteasome Inhibition : 2-Thioxoimidazolidin-4-one derivatives have been identified as noncovalent inhibitors of proteasome and immunoproteasome, key targets for treating hematological malignancies. These compounds offer a therapeutic option potentially devoid of side-effects related to irreversible inhibition (Maccari et al., 2017).

Hyperthyroidism Treatment

  • Treatment of Hyperthyroidism : Thioimidazoline derivatives, including 1-methyl-2-thioxoimidazolidin-4-one and related structures, have been studied for their ability to form complexes with iodine, indicating a potential application in treating hyperthyroidism. The studies involved optimization of molecular parameters and energy analyses to confirm their effectiveness (Tavakol et al., 2012).

Antifungal and Antibacterial Properties

  • Antifungal and Antibacterial Activity : 2-Thioxoimidazolidin-4-one derivatives have shown promising antifungal and antibacterial activities. Molecular modeling suggests that these compounds interact at the active site of fungal enzymes, indicating potential as antimicrobial agents (Vengurlekar et al., 2013).

Synthesis and Chemical Applications

  • Synthetic Methods and Chemical Applications : Studies have also focused on the synthesis of various derivatives of 2-thioxoimidazolidin-4-one, exploring their structural properties and potential applications in different chemical reactions. This includes research on their thermal dehydrogenation and the exploration of their molecular mechanisms (Pepino et al., 2012).

properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(2)3-4-10-7(11)5-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSRRKHBAGIEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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